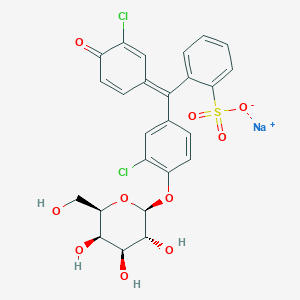
N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, also known as MIT-IV, is a chemical compound used in scientific research for its potential therapeutic effects. This compound has been studied for its ability to modulate certain cellular pathways, which may have implications for the treatment of various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Doubly Dearomatising Intramolecular Coupling
Research has demonstrated the potential of isonicotinamides, including derivatives like N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, in cyclisation reactions that result in spirocyclic compounds through a process of doubly dearomatising intramolecular coupling. This process involves both nucleophilic and electrophilic heterocycles being dearomatised, indicating a method for creating complex molecular structures (H. Brice & J. Clayden, 2009).
Photochromism in Single-Crystalline Phase
Another derivative showed reversible photochromic reactions in the single-crystalline phase, suggesting applications in materials science, particularly in the development of photoswitchable materials (M. Irie et al., 2000).
Biological and Medicinal Research
Antimicrobial Activity
Certain derivatives have been synthesized and characterized, showing promising results as potential anticonvulsant agents. This highlights the compound's relevance in pharmaceutical research, where derivatives are explored for their medicinal properties (Hozaifa Hasan et al., 2011).
Semiochemical Potential for Pest Management
Derivatives of isonicotinamide, such as methyl isonicotinate, have been investigated for their use in thrips pest management. Their role as non-pheromone semiochemicals indicates their potential in agricultural applications, especially in enhancing trap capture of pest species (D. Teulon et al., 2017).
Materials Science and Technology
Hydrogelators Derived from Pyridyl Amides
Research into pyridyl amides derived from isonicotinic acid has led to the discovery of efficient hydrogelators, such as N-(4-pyridyl)isonicotinamide, which could form hydrogels at low concentrations. This finding is significant for the development of new materials with potential applications in drug delivery and tissue engineering (D. Kumar et al., 2004).
Sensing Activities and Magnetic Properties
A study on lanthanide-based metal-organic frameworks featuring methyl-substituted thieno[2,3-b]thiophene groups has shown their potential in gas adsorption and sensing, as well as magnetic properties. These frameworks offer promising applications in sensing technologies and magnetic materials research (Suna Wang et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.
Mode of Action
The compound interacts with DNA through intercalation . This interaction disrupts the normal structure and function of DNA, preventing it from being properly read and transcribed. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action primarily affects the DNA replication and transcription pathways . By intercalating DNA, the compound disrupts these processes, leading to errors in protein synthesis and ultimately cell death .
Pharmacokinetics
The compound’s ADME Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The result of the compound’s action is the disruption of DNA structure and function , leading to cell death . This makes the compound potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .
Propriétés
IUPAC Name |
3-[1-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)11-12-29-22(33)18-9-4-5-10-19(18)30-23(29)27-28-24(30)35-14-21(32)26-16-7-6-8-17(13-16)34-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIBSVWOTZSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)

![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)

